1-(3,4-Dichlorophenyl)-3-hydroxyurea

Drug Design Pharmacokinetics Medicinal Chemistry

Choose 1-(3,4-Dichlorophenyl)-3-hydroxyurea for applications where generic hydroxyurea cannot perform. With enhanced lipophilicity (XLogP3=2.4), this compound uniquely induces monocytic differentiation in HL-60 cells—a property absent in unsubstituted HU—and shows an IC50 of 15 µM against MCF-7 breast cancer cells, making it an essential scaffold for SAR-optimized anticancer agents. As a critical intermediate in linuron herbicide synthesis, it also supports agrochemical production. Verified purity >98% ensures reproducible results across medicinal chemistry, differentiation therapy research, and industrial manufacturing workflows.

Molecular Formula C7H6Cl2N2O2
Molecular Weight 221.04 g/mol
CAS No. 31225-17-9
Cat. No. B3062577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dichlorophenyl)-3-hydroxyurea
CAS31225-17-9
Molecular FormulaC7H6Cl2N2O2
Molecular Weight221.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NC(=O)NO)Cl)Cl
InChIInChI=1S/C7H6Cl2N2O2/c8-5-2-1-4(3-6(5)9)10-7(12)11-13/h1-3,13H,(H2,10,11,12)
InChIKeyVKYZMAVGJARVPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4-Dichlorophenyl)-3-hydroxyurea (CAS 31225-17-9) - Procurement Specifications and Research Identity


1-(3,4-Dichlorophenyl)-3-hydroxyurea (also known as N-(3,4-Dichlorophenyl)-N'-hydroxyurea or Dichlorphenyloxyurea; CAS 31225-17-9) is an N-aryl-N'-hydroxyurea derivative with the molecular formula C7H6Cl2N2O2 and a molecular weight of 221.04 g/mol [1]. It is classified as an N-phenylurea, belonging to the broader class of hydroxyurea analogs . This compound is structurally characterized by a 3,4-dichlorophenyl substituent on one urea nitrogen and a hydroxyl group on the other, which imparts distinct physicochemical properties compared to unsubstituted hydroxyurea (HU), including increased lipophilicity (calculated XLogP3 = 2.4) [2].

Why 1-(3,4-Dichlorophenyl)-3-hydroxyurea Cannot Be Substituted with Generic Hydroxyurea or Other N-Phenyl Derivatives


Generic hydroxyurea (HU) and its simple N-aryl derivatives exhibit substantial variability in biological activity, physicochemical properties, and chemical reactivity due to differences in substitution patterns. The 3,4-dichlorophenyl substitution on the N-hydroxyurea scaffold in 1-(3,4-dichlorophenyl)-3-hydroxyurea significantly alters lipophilicity, steric bulk, and electronic distribution compared to unsubstituted HU, 4-chlorophenyl analogs, or other positional isomers [1]. These structural differences translate into distinct pharmacokinetic profiles, target binding affinities, and cellular effects, meaning that substituting this specific compound with a generic analog without empirical validation risks altering experimental outcomes or failing to meet industrial performance specifications [2].

Quantitative Differentiation of 1-(3,4-Dichlorophenyl)-3-hydroxyurea: Direct Comparative Evidence


Enhanced Lipophilicity (XLogP3) vs. Hydroxyurea Enables Improved Membrane Permeability

1-(3,4-Dichlorophenyl)-3-hydroxyurea exhibits a calculated partition coefficient (XLogP3) of 2.4, representing a substantial increase in lipophilicity compared to unsubstituted hydroxyurea (calculated logP ≈ -1.0) [1][2]. This difference, driven by the 3,4-dichlorophenyl moiety, is predicted to enhance passive membrane diffusion and cellular uptake, a key limitation of the highly polar hydroxyurea parent compound [3].

Drug Design Pharmacokinetics Medicinal Chemistry

Induction of Cell Differentiation in HL-60 Leukemia Cells vs. Hydroxyurea

1-(3,4-Dichlorophenyl)-3-hydroxyurea has been reported to exhibit pronounced activity in arresting proliferation and inducing differentiation of undifferentiated cells (e.g., HL-60 promyelocytic leukemia cells) toward a monocytic lineage [1][2]. While unsubstituted hydroxyurea is a known ribonucleotide reductase inhibitor that arrests the cell cycle, the differentiation-inducing property is a distinct phenotypic outcome observed with this specific N-aryl-N'-hydroxyurea derivative.

Cancer Biology Differentiation Therapy Leukemia

Antiproliferative Activity Against MCF-7 Breast Cancer Cells

In vitro testing has demonstrated that 1-(3,4-dichlorophenyl)-3-hydroxyurea inhibits the proliferation of MCF-7 human breast adenocarcinoma cells with an IC50 value of 15 µM . While a direct head-to-head comparison with hydroxyurea under identical conditions is not provided in the available source, this potency benchmark can be contextualized against class-level data showing that many N-aryl hydroxyurea derivatives exhibit enhanced cytostatic activity compared to the parent compound (IC50 often >100 µM in similar assays) .

Oncology Breast Cancer Cytotoxicity

Synthetic Utility as an Intermediate for Herbicide Linuron Production

1-(3,4-Dichlorophenyl)-3-hydroxyurea is a key intermediate in the industrial synthesis of the phenylurea herbicide linuron (3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea) via methylation with dimethyl sulfate [1][2]. This synthetic pathway is a primary industrial application of the compound, distinguishing it from other hydroxyurea analogs which lack this specific utility in agrochemical manufacturing.

Agrochemical Synthesis Process Chemistry Industrial Intermediates

Validated Application Scenarios for 1-(3,4-Dichlorophenyl)-3-hydroxyurea Based on Quantitative Evidence


Cancer Biology Research: Investigating Differentiation-Inducing Agents

Researchers focusing on differentiation therapy for leukemia can utilize this compound to study its capacity to induce monocytic differentiation in HL-60 cells, a property not observed with unsubstituted hydroxyurea [1]. This allows for exploration of novel mechanisms distinct from ribonucleotide reductase inhibition.

Medicinal Chemistry: Designing Cell-Permeable Hydroxyurea Analogs

Medicinal chemists can leverage the enhanced lipophilicity (XLogP3 = 2.4) of this compound to design analogs with improved passive membrane permeability compared to hydrophilic hydroxyurea [2]. This property makes it a valuable scaffold for optimizing pharmacokinetic profiles of lead compounds.

Agrochemical Manufacturing: Production of the Herbicide Linuron

Industrial chemical manufacturers can employ this compound as a critical intermediate in the synthesis of the herbicide linuron [3][4]. This established industrial process distinguishes it from other hydroxyurea derivatives and provides a clear procurement rationale for agrochemical production.

Anticancer Drug Discovery: Lead Optimization for Breast Cancer

Given its demonstrated IC50 of 15 µM against MCF-7 breast cancer cells , this compound can serve as a lead structure for the development of more potent and selective anticancer agents targeting breast cancer. It provides a benchmark for structure-activity relationship (SAR) studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3,4-Dichlorophenyl)-3-hydroxyurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.